BenchChemオンラインストアへようこそ!

4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile

Lipophilicity Drug-likeness Permeability

4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile (CAS 872890-13-6) is a trisubstituted pyrimidine derivative bearing a chloro leaving group at C-4, a cyclopropylamino moiety at C-6, and a cyano substituent at C-5. Its molecular formula is C₈H₇ClN₄ with a molecular weight of 194.62 g/mol, placing it in the lower-mid molecular weight range typical of fragment-like and early lead-like chemical matter.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
Cat. No. B11764865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1CC1NC2=C(C(=NC=N2)Cl)C#N
InChIInChI=1S/C8H7ClN4/c9-7-6(3-10)8(12-4-11-7)13-5-1-2-5/h4-5H,1-2H2,(H,11,12,13)
InChIKeyNUKRHEOLKQXDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification for Pharmaceutical Intermediate Sourcing


4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile (CAS 872890-13-6) is a trisubstituted pyrimidine derivative bearing a chloro leaving group at C-4, a cyclopropylamino moiety at C-6, and a cyano substituent at C-5 . Its molecular formula is C₈H₇ClN₄ with a molecular weight of 194.62 g/mol, placing it in the lower-mid molecular weight range typical of fragment-like and early lead-like chemical matter . The compound is catalogued as a pharmaceutical intermediate and fine chemical building block, with documented utility in the preparation of 5,6-substituted pyrimidines relevant to antiviral (HIV NNRTI) and kinase-targeted anticancer research programs .

Why Close Analogs of 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile Cannot Be Casually Interchanged in Synthetic and Pharmacological Workflows


Within the 4-chloro-6-(alkylamino)pyrimidine-5-carbonitrile series, substitution of the N-6 alkyl group produces measurable shifts in lipophilicity (ΔLogP ≈ 0.14 between cyclopropylamino and ethylamino analogs) that can alter membrane permeability, metabolic stability, and target-binding kinetics in downstream bioactive molecules . The cyclopropyl ring introduces conformational restriction and distinctive steric bulk absent in linear alkylamino congeners, a feature exploited in kinase inhibitor design to achieve selectivity through shape complementarity with hydrophobic pockets [1]. Furthermore, the presence of a single chlorine at C-4—as opposed to the symmetric dichloro substitution of the common precursor 4,6-dichloropyrimidine-5-carbonitrile—enables regioselective sequential derivatization that is not achievable with the bis-electrophilic starting material . These cumulative structural distinctions mean that outcomes from SAR campaigns or synthetic routes optimized for one analog cannot be assumed transferable to another [2].

Quantitative Comparative Evidence: 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile vs. Closest Analogs


Lipophilicity Differentiation: Cyclopropylamino vs. Ethylamino Analog (ΔLogP = 0.14) and Implications for Permeability-Driven Compound Prioritization

The cyclopropylamino analog exhibits a computed LogP of 1.58, compared to 1.43 for the ethylamino congener—a difference of +0.14 log units that reflects the greater hydrocarbon surface area and polarizability of the cyclopropane ring . This moderate lipophilicity advantage positions the compound closer to the empirical LogP sweet spot (1–3) associated with balanced aqueous solubility and passive membrane permeability in lead-like chemical space, while remaining below the LogP >3 threshold linked to increased promiscuity and hERG binding risk [1].

Lipophilicity Drug-likeness Permeability Medicinal chemistry

Conformational Restriction and Steric Differentiation: Cyclopropyl Ring vs. Linear Alkylamino Substituents in Kinase Hinge-Binding Scaffolds

The cyclopropylamino substituent introduces a geometrically constrained three-membered ring with restricted bond rotation and a well-defined dihedral angle relative to the pyrimidine core, whereas the ethylamino and higher linear alkylamino congeners possess freely rotatable C–C bonds that sample multiple low-energy conformations in solution [1]. In the context of kinase ATP-binding site interactions, 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile derivatives have demonstrated EGFR IC₅₀ values as low as 234 nM in biochemical assays, with SAR studies confirming that the cyclopropylamino linker geometry directly influences inhibitor potency and selectivity through shape complementarity with the hydrophobic back pocket [2]. The pyrimidine-5-carbonitrile scaffold has independently yielded EGFR inhibitors with IC₅₀ values of 8.29 nM (compound 10b, Osman et al., 2022) and VEGFR-2 inhibitors with IC₅₀ values of 0.53–0.61 μM, validating the pharmacophoric relevance of the 5-carbonitrile group for hinge-region hydrogen bonding [3][4].

Conformational restriction Kinase inhibitor design Structure-activity relationship Molecular recognition

Synthetic Handle Superiority: Single Chloro Leaving Group vs. Symmetric Dichloro Precursors for Regioselective Sequential Derivatization

The target compound features a single chloro substituent at C-4 following installation of the cyclopropylamino group at C-6, making it a pre-differentiated building block for regioselective further elaboration . In contrast, the commonly used precursor 4,6-dichloropyrimidine-5-carbonitrile (CAS 5305-45-3, MW 173.98) presents two electronically and sterically similar chlorine atoms at C-4 and C-6, requiring careful control of stoichiometry and reaction conditions to achieve monofunctionalization without producing undesirable bis-adducts . The target compound's pre-installed cyclopropylamino group at C-6 eliminates regiochemical ambiguity entirely: the remaining C-4 chlorine is the sole electrophilic site for subsequent nucleophilic aromatic substitution (SNAr), Suzuki coupling, or Buchwald-Hartwig amination . This reduces synthetic step count, improves product purity profiles, and increases overall yield in multi-step library synthesis compared to routes starting from the symmetric dichloro intermediate, where chromatographic separation of regioisomeric mixtures may be required. A scalable process for 4,6-dichloropyrimidine-5-carbonitrile synthesis has been described, confirming the importance of this scaffold class in industrial pharmaceutical intermediate supply chains [1].

Regioselective synthesis Sequential functionalization Building block Medicinal chemistry

Pharmacophoric Validation: Pyrimidine-5-Carbonitrile Scaffold Demonstrated as Privileged Kinase Inhibitor Template Across EGFR, VEGFR-2, and PI3K Target Classes

The pyrimidine-5-carbonitrile core has been independently validated as a productive scaffold for ATP-mimetic kinase inhibition by multiple research groups across diverse target classes. Key quantitative benchmark data include: (i) EGFRWT inhibition with IC₅₀ = 8.29 nM for the optimized derivative 10b, compared to erlotinib IC₅₀ = 2.83 nM [1]; (ii) EGFRWT/T790M dual inhibition with compound 11b exhibiting IC₅₀ values of 0.09 and 4.03 μM, respectively, with 4.5- to 8.4-fold cellular potency advantage over erlotinib [2]; (iii) VEGFR-2 inhibition with IC₅₀ = 0.53 and 0.61 μM for compounds 12b and 11e, respectively, superior to sorafenib in the same assay [3]; (iv) PI3Kα inhibition with IC₅₀ = 0.5 nM for select derivatives [4]; and (v) EGFRWT/COX-2 dual inhibition with Colo 205 cellular IC₅₀ = 1.66–1.83 μM [5]. The 5-carbonitrile group consistently occupies the kinase hinge region via hydrogen bonding to the backbone NH of the gatekeeper residue, while the C-4 and C-6 substituents modulate selectivity and potency across the kinome [6]. The target compound represents the synthetic entry point for accessing this validated pharmacophore space with a pre-installed cyclopropylamino group at C-6.

Kinase inhibition EGFR VEGFR-2 PI3K Pharmacophore Anticancer

Antiviral Application Relevance: Cyclopropylamino-Pyrimidine Scaffolds as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Precursors

5,6-Substituted pyrimidines have been explicitly claimed in patent literature as HIV replication inhibitors with activity against drug-resistant viral strains [1]. The target compound is documented by Toronto Research Chemicals as a synthetic precursor for 5,6-substituted pyrimidines with potential to inhibit HIV strains resistant to reverse transcriptase inhibitors . In a directly relevant SAR study, cyclopropylamino-linking diarylpyrimidines were synthesized and evaluated as HIV-1 NNRTIs, with the most potent analog (1e) displaying an IC₅₀ of 0.099 μM against wild-type HIV-1 and a selectivity index of 2302 [2]. The cyclopropylamino linker was shown to confer improved activity against NNRTI-resistant mutant strains compared to ethylamino-linked analogs, suggesting that the conformational and electronic properties of the cyclopropyl group contribute to resilience against resistance-associated binding pocket mutations [3]. The target compound's C-4 chlorine provides a synthetic handle for installing the aryl wing that completes the diarylpyrimidine NNRTI pharmacophore.

HIV NNRTI Antiviral Reverse transcriptase Drug resistance

Optimal Application Scenarios for 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile in Drug Discovery and Chemical Biology Workflows


Kinase-Focused Fragment Library Design: Pre-Installed Cyclopropylamino Motif for ATP-Binding Site Hinge Region Engagement

In fragment-based drug discovery (FBDD) campaigns targeting the kinome, 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile serves as an advanced fragment (MW = 194.62, within the Rule-of-Three fragment space) with the pyrimidine-5-carbonitrile pharmacophore pre-oriented for hinge-region hydrogen bonding [1][2]. The C-4 chlorine provides a single, unambiguous vector for fragment growing or linking via SNAr or cross-coupling chemistry, while the cyclopropylamino group at C-6 contributes conformational restriction and moderate lipophilicity (LogP = 1.58) that favors ligand efficiency optimization [3]. Unlike the symmetric 4,6-dichloro precursor, this pre-differentiated fragment eliminates the risk of generating bis-reacted byproducts during library production, improving the cost-effectiveness of parallel medicinal chemistry workflows . The scaffold is supported by extensive class-level validation across EGFR (IC₅₀ = 8.29 nM), VEGFR-2 (IC₅₀ = 0.53 μM), and PI3K (IC₅₀ = 0.5 nM) target classes [4].

HIV NNRTI Lead Optimization: Cyclopropylamino-Diarylpyrimidine Synthesis with Resistance-Overcoming Potential

The compound enables rapid construction of cyclopropylamino-linking diarylpyrimidine (DAPY) libraries for HIV-1 NNRTI lead optimization [1]. The pre-installed cyclopropylamino group at C-6 eliminates one synthetic step compared to routes starting from 4,6-dichloropyrimidine-5-carbonitrile, where the cyclopropylamino group must be introduced selectively at one chlorine position. The remaining C-4 chlorine is poised for Suzuki coupling to install the aryl wing required for the complete DAPY pharmacophore [2]. This application is supported by demonstrated anti-HIV-1 activity of cyclopropylamino-linked DAPY analogs (IC₅₀ = 0.099 μM, SI = 2302) and patent claims covering 5,6-substituted pyrimidines with activity against NNRTI-resistant HIV strains [3].

Structure-Activity Relationship (SAR) Exploration at the C-4 Position with C-6 Cyclopropylamino Group Held Constant

For medicinal chemistry programs seeking to systematically probe the SAR of the C-4 substituent while maintaining a fixed C-6 cyclopropylamino group, this building block provides an ideal starting point [1]. The single reactive chlorine allows diversification via: (i) nucleophilic aromatic substitution with primary/secondary amines, alkoxides, or thiols; (ii) palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids; or (iii) Buchwald-Hartwig amination with elaborated amine coupling partners [2]. The well-characterized physicochemical properties (LogP = 1.58, TPSA = 61.6 Ų) facilitate property-based design and permit tracking of how C-4 modifications alter lipophilicity, polarity, and permeability within the congeneric series [3]. This focused SAR approach is directly applicable to optimizing kinase selectivity, ADME properties, and cellular potency in hit-to-lead and lead optimization phases.

Computational Chemistry and Molecular Docking: Privileged Scaffold for Structure-Based Drug Design Campaigns

The pyrimidine-5-carbonitrile core has been extensively characterized through molecular docking studies against EGFR (PDB: 1M17), VEGFR-2 (PDB: 1YWN), and PI3K isoforms, providing a robust structural basis for computational library design [1][2][3]. The cyclopropylamino group at C-6 can be computationally modeled to probe steric and electronic complementarity with hydrophobic pockets adjacent to the kinase hinge region, while the C-4 chlorine serves as a virtual synthetic handle for in silico enumeration of virtual libraries prior to committing to synthesis . Molecular dynamics simulations (100 ns trajectories) of pyrimidine-5-carbonitrile derivatives have confirmed stable binding poses in the VEGFR-2 active site, supporting the use of this scaffold class in structure-based virtual screening and de novo design workflows [4].

Quote Request

Request a Quote for 4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.